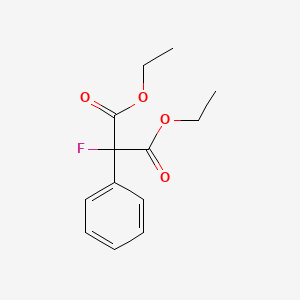

Diethyl 2-fluoro-2-phenylmalonate

Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds have become indispensable in chemical research, primarily due to the unique properties conferred by the fluorine atom. nih.gov The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. chemicalbook.comsigmaaldrich.com These attributes are highly sought after in the design of new therapeutic agents and functional materials.

Overview of Diethyl 2-Fluoro-2-phenylmalonate in Contemporary Research

This compound is a specialized reagent that combines the structural features of a malonic ester with the unique properties of a fluorine atom directly attached to a stereogenic center bearing a phenyl group. This combination makes it a valuable precursor for the synthesis of complex, fluorinated molecules. While extensive research on this specific compound is still emerging, its structural alerts and the reactivity of its functional groups suggest significant potential in synthetic applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FO₄ nih.gov |

| Molecular Weight | 254.25 g/mol nih.gov |

| IUPAC Name | diethyl 2-fluoro-2-phenylpropanedioate nih.gov |

| CAS Number | 2802-98-4 nih.gov |

| XLogP3 | 2.8 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 6 nih.gov |

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. google.com Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity. google.com The development of more controlled fluorinating agents paved the way for the synthesis of a wider array of fluorinated compounds.

The synthesis of fluoromalonate esters, such as diethyl fluoromalonate, has become more practical in recent times due to the increased availability of fluorinating reagents and the development of robust synthetic methodologies. nih.gov Historically, the direct fluorination of malonates was challenging. nih.gov However, new methods, including the use of electrophilic fluorinating agents, have made these valuable building blocks more accessible for research and industrial applications. nih.gov The synthesis of the parent compound, diethyl phenylmalonate, has been well-established for over a century and typically involves the condensation of ethyl phenylacetate (B1230308) with diethyl carbonate or a similar reagent. wikipedia.orgorgsyn.org The introduction of fluorine at the α-position represents a significant advancement, opening up new avenues for the creation of novel molecular architectures. The study of related compounds, such as diethyl 2-(perfluorophenyl)malonate, has highlighted the profound impact of fluorine substitution on reactivity, for instance, rendering the ester more resistant to hydrolysis compared to its non-fluorinated counterpart. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-fluoro-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-17-11(15)13(14,12(16)18-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGKXSYZACBTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401181 | |

| Record name | diethyl 2-fluoro-2-phenylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-98-4 | |

| Record name | diethyl 2-fluoro-2-phenylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Fluoro 2 Phenylmalonate and Analogues

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as a malonate enol or enolate, with an electrophilic source of fluorine. wikipedia.org While elemental fluorine (F₂) is the most fundamental electrophilic fluorinating agent, its high reactivity and toxicity necessitate the use of specialized handling and often lead to a lack of selectivity. fluorine1.ru This has driven the development of a host of N-F reagents that are safer, more selective, and easier to handle. wikipedia.orgresearchgate.net

The direct fluorination of malonate enol or enolate derivatives is a common strategy for synthesizing α-fluoromalonates. The success of this approach often hinges on controlling the mono- versus di-fluorination, as the initial product, a mono-fluorinated malonate, can be more reactive than the starting material. fluorine1.ru

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available, and effective electrophilic fluorinating agent. wikipedia.orgorganic-chemistry.org It is a stable, non-hygroscopic crystalline solid that can fluorinate a variety of nucleophiles, including the enolates of malonate esters. nih.gov For instance, the reaction of the sodium salt of diethyl phenylmalonate with an N-F reagent has been shown to produce the corresponding fluorinated product in high yield. nih.gov

NFSI and its analogues, such as N-fluoromethanesulfonimide (Me-NFSI), have been successfully employed in the direct fluorination of malonates. fluorine1.ru Lewis acid catalysis can enhance the reactivity of these reagents, allowing for efficient fluorination under milder conditions. fluorine1.ru For example, the use of Ti(OᵗBu)₄ as a catalyst with Me-NFSI in toluene (B28343) at reflux has been shown to effectively fluorinate various malonate derivatives. fluorine1.ru

A challenge in the direct fluorination of malonates is the potential for over-fluorination to yield di-fluorinated products. fluorine1.ru The relative rates of the first and second fluorination reactions are influenced by the acidity and nucleophilicity of the respective malonate species. rsc.org Careful control of reaction conditions, such as the stoichiometry of the base and fluorinating agent, is crucial for achieving high selectivity for the mono-fluorinated product. worktribe.com

| Substrate | Fluorinating Agent | Catalyst | Solvent | Conditions | Product | Yield |

| Diethyl phenylmalonate | NFSI | Base | THF | -78 °C to rt | Diethyl 2-fluoro-2-phenylmalonate | 93% nih.gov |

| Diethyl malonate | Me-NFSI | Ti(OᵗBu)₄ | Toluene | Reflux, 2 h | Diethyl 2-fluoromalonate | High fluorine1.ru |

Table 1: Examples of Direct Fluorination using NFSI and Analogues

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another popular and versatile electrophilic fluorinating agent. sigmaaldrich.comnih.gov It is a stable, user-friendly reagent that can fluorinate a wide range of substrates with high regioselectivity. sigmaaldrich.com The reaction of the diethyl 2-phenylmalonate salt with Selectfluor™ results in an almost quantitative yield of the fluorinated product. worktribe.com

N-fluoropyridinium salts are also effective reagents for the electrophilic fluorination of active methylene (B1212753) compounds. nih.gov These salts can fluorinate a variety of nucleophiles, including carbanions of malonate esters, under mild conditions to give high yields of the corresponding fluorinated products. nih.govworktribe.com The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine (B92270) ring. nih.gov

| Substrate | Fluorinating Agent | Conditions | Product | Yield |

| Diethyl 2-phenylmalonate sodium salt | Selectfluor™ | Not specified | This compound | 93% worktribe.com |

| Diethyl malonate sodium salt | N-fluoro-2,4,6-trimethylpyridinium triflate | Not specified | Diethyl 2-fluoromalonate | High worktribe.com |

Table 2: Examples of Direct Fluorination using Selectfluor™ and N-Fluoropyridinium Salts

While challenging to handle, direct fluorination with elemental fluorine (F₂) offers an atom-economical approach to synthesizing fluorinated compounds. fluorine1.ruacsgcipr.org The high reactivity of F₂ often leads to a mixture of mono- and di-fluorinated products, along with degradation. fluorine1.ruworktribe.com However, selective mono-fluorination can be achieved under carefully controlled conditions, often employing specialized reactors and inert solvents. worktribe.com

Direct Fluorination of Malonate Enol Derivatives

Direct Fluorination with Elemental Fluorine Gas (F2) and Catalysis

Copper-Catalyzed Processes

Recent advancements have demonstrated that copper-catalyzed processes can improve the selectivity of direct fluorination with F₂. For instance, researchers have developed a copper nitrate-catalyzed direct fluorination of diethyl malonate in a flow reactor, which allows for better control over the reaction conditions and enhances the selectivity for the mono-fluorinated product. acsgcipr.org Copper-catalyzed reactions have also been developed for the asymmetric fluorination of other substrates, indicating the potential for developing enantioselective methods for the synthesis of α-fluoromalonates. rsc.orgresearchgate.netnih.govnih.gov

Selective Fluorination of Trimethylsilyl-Malonate Derivatives

An alternative strategy to control the reactivity of direct fluorination with F₂ involves the use of trimethylsilyl-malonate derivatives. The corresponding silyl (B83357) enol ether of the malonate can be selectively fluorinated with dilute fluorine gas in an inert solvent. worktribe.com This method provides a pathway to mono-fluorinated malonates by modifying the substrate to control the reaction with the highly reactive fluorine gas. fluorine1.ru

Fluorination via Perchloryl Fluoride (B91410) (FClO₃)

The introduction of a fluorine atom into active methylene compounds using perchloryl fluoride (FClO₃) represents an early example of electrophilic fluorination. thieme-connect.de This method involves the reaction of perchloryl fluoride with the sodium salts of these compounds. acs.org Perchloryl fluoride, a gas with a boiling point of -46.7°C, is a powerful oxidizing and fluorinating agent that reacts with strong organic bases. acs.orgwikipedia.org

The reaction mechanism is considered a type of electrophilic substitution on the carbanion. The process typically involves the in situ formation of the sodium salt of the active methylene compound, which then reacts with perchloryl fluoride. For instance, the fluorination of the diethyl 2-phenylmalonate sodium salt using this method has been shown to afford the desired this compound in a near-quantitative yield of 93%. worktribe.com

However, a significant challenge with this method is controlling the degree of fluorination. The reaction has a tendency to replace all acidic hydrogens of the active methylene group. acs.org For example, when diethyl malonate is treated with perchloryl fluoride, a mixture of diethyl fluoromalonate and diethyl difluoromalonate is often obtained. thieme-connect.deworktribe.com To achieve selective monofluorination, careful control of reaction conditions is essential. One strategy to mitigate over-fluorination is to manage the deprotonation of the starting material versus the monofluorinated intermediate. cas.cn

It is crucial to note that reactions involving perchloryl fluoride are potentially hazardous and can be explosive, requiring stringent safety precautions. thieme-connect.de

| Starting Material | Reagent | Product | Yield | Reference |

| Diethyl 2-phenylmalonate sodium salt | Perchloryl Fluoride (FClO₃) | This compound | 93% | worktribe.com |

| Diethyl malonate sodium salt | Perchloryl Fluoride (FClO₃) | Diethyl difluoromalonate | High Yield | worktribe.com |

Nucleophilic Fluorination Routes

Nucleophilic fluorination offers an alternative and often more controlled approach to synthesizing fluorinated malonates. These methods typically involve the displacement of a leaving group by a fluoride ion.

Halogen Exchange Processes

Halogen exchange (Halex) is a common strategy where a halide, typically chlorine or bromine, is substituted with fluorine.

A primary route to fluorinated malonate esters is through the halogen exchange of diethyl chloromalonate. worktribe.com Diethyl chloromalonate is a commercially available liquid, though it can be synthesized by the chlorination of diethyl malonate with reagents like sulfuryl chloride. nih.govderpharmachemica.com

The fluorination of diethyl chloromalonate can be achieved using various fluoride sources. The process involves a nucleophilic attack by the fluoride ion, displacing the chloride. This two-step sequence, chlorination followed by fluorination, can often be performed at room temperature and is considered a practical method for industrial application. google.com

| Precursor | Reagent | Product | Purity | Reference |

| Diethyl malonate | Sulfuryl Chloride | Diethyl chloromalonate | 90.3% | derpharmachemica.com |

| Diethyl chloromalonate | Amine-HF Complexes | Diethyl fluoromalonate | 82-91% | worktribe.com |

Anhydrous hydrogen fluoride is a fundamental source of fluorine, but its hazardous nature makes it difficult to handle in standard laboratory settings. To circumvent this, amine-HF complexes are widely used as safer and more manageable nucleophilic fluorinating agents. researchgate.netresearchgate.net These reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) and pyridine-HF complexes (Olah's reagent), are soluble in organic solvents and their reactivity can be tuned by altering their composition. researchgate.netnih.gov

These complexes are effective for the halogen exchange reaction with diethyl chloromalonate. For example, using triethylamine and triethylamine·3HF can produce diethyl 2-fluoromalonate in an 82% yield. worktribe.com Another process utilizes a 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)-HF complex, achieving a 91% conversion. worktribe.com More recently, a combination of Et₃N·3HF and a base like potassium phosphate (B84403) or even silver fluoride (AgF) has been shown to effectively promote bromine-fluorine exchange on various α-carbonyl bromides. nih.govnii.ac.jp The addition of Et₃N·3HF can also help dissolve AgF in solvents like acetonitrile, enhancing reactivity. nii.ac.jp

| Substrate | Fluorinating Agent | Yield | Reference |

| Diethyl chloromalonate | Triethylamine / Triethylamine·3HF | 82% | worktribe.com |

| Diethyl chloromalonate | DBN-HF complex | 91% (conversion) | worktribe.com |

Nucleophilic Substitution of Ethyl α-Bromophenylacetate with Fluoride

Another synthetic approach involves the nucleophilic substitution of a halogen on a precursor that already contains the phenyl group. The nucleophilic fluorination of α-bromoarylacetates represents a direct method for forming the C(sp³)–F bond. nih.gov

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. nih.gov The use of amine/HF reagents, such as Et₃N·3HF, is common for this transformation. nih.govrsc.org For instance, the reaction of ethyl 2-bromo-2-phenylacetate with Et₃N·3HF in the presence of a base like K₃PO₄ or in combination with AgF can yield the corresponding fluorinated product. nih.govnii.ac.jp Stereochemical studies on the fluorination of optically active (αR)-α-bromo phenylacetate (B1230308) have shown that the reaction can proceed with epimerization, suggesting the formation of a carbocation intermediate characteristic of an Sₙ1 pathway. nih.gov However, the presence of AgF can favor an Sₙ2 pathway with inversion of stereochemistry. nih.gov

This method provides a versatile route to α-fluoro-α-phenyl esters, which are valuable building blocks. The operational simplicity and tolerance for various functional groups make it an attractive strategy. nih.govrsc.org

Alternative Synthetic Pathways for Phenylmalonate Scaffolds

The core diethyl phenylmalonate structure can be assembled through various methods, which can then potentially be adapted for fluorinated analogues. The classic approach to diethyl phenylmalonate involves a Claisen condensation of ethyl phenylacetate and diethyl carbonate under basic conditions. nih.govwikipedia.org Direct alkylation of diethyl malonate with aryl halides is often inefficient due to the lower electrophilicity of aryl halides compared to alkyl halides. wikipedia.org

More advanced methods have been developed to overcome these limitations. For example, copper(I) iodide-catalyzed arylation of diethyl malonate with aryl halides has been reported. wikipedia.org Another approach involves the reaction of aromatic compounds with diethyl ketomalonate (diethyl mesoxalate). This is particularly useful for synthesizing substituted phenylmalonates. The reaction can be facilitated through a Grignard reaction, where an aryl magnesium halide adds to diethyl ketomalonate, followed by dehalogenation to yield the final product. google.com These alternative pathways offer access to a diverse range of phenylmalonate scaffolds that can serve as precursors for subsequent fluorination reactions. nih.govnih.gov

Claisen Condensation and Decarbonylation Processes

A classical and indirect route to diethyl phenylmalonate, a precursor to the target compound, involves a Claisen condensation followed by a decarbonylation step. wikipedia.org This approach is often favored because direct arylation of diethyl malonate can be challenging due to the relatively low electrophilicity of aryl halides. wikipedia.org

This method begins with the Claisen condensation of ethyl phenylacetate with diethyl oxalate (B1200264) in the presence of a base, typically sodium ethoxide in ethanol (B145695). orgsyn.orggoogle.com The reaction yields diethyl 2-oxo-3-phenylsuccinate. orgsyn.orgchegg.com The subsequent step involves the decarbonylation of this intermediate, which is achieved by heating, to afford diethyl phenylmalonate. orgsyn.orggoogle.com This intermediate can then, in principle, be fluorinated to yield the final product, although direct fluorination methods are often employed on the malonate substrate itself.

The reaction proceeds as follows:

Condensation: Ethyl phenylacetate is treated with sodium ethoxide to form the corresponding enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. orgsyn.orglibretexts.org

Intermediate Formation: The initial condensation product is the sodium salt of diethyl 2-oxo-3-phenylsuccinate. orgsyn.org Acidification liberates the β-keto ester. orgsyn.org

Decarbonylation: Heating the diethyl 2-oxo-3-phenylsuccinate results in the loss of carbon monoxide, yielding diethyl phenylmalonate. orgsyn.org

| Reactants | Reagents | Product |

| Ethyl Phenylacetate | 1. Sodium Ethoxide 2. Diethyl Oxalate 3. Acid | Diethyl 2-oxo-3-phenylsuccinate |

| Diethyl 2-oxo-3-phenylsuccinate | Heat | Diethyl Phenylmalonate |

Condensation of Ethyl Phenylacetate with Diethyl Carbonate

An alternative condensation strategy for the synthesis of diethyl phenylmalonate involves the reaction of ethyl phenylacetate with diethyl carbonate. google.com Similar to the reaction with diethyl oxalate, this process is base-mediated, with sodium ethoxide being a common choice. google.com The reaction directly yields diethyl phenylmalonate. google.com While this method appears more direct, it can be less efficient than the diethyl oxalate route.

| Reactants | Reagents | Product |

| Ethyl Phenylacetate | 1. Sodium Ethoxide 2. Diethyl Carbonate | Diethyl Phenylmalonate |

Palladium-Catalyzed Cross-Coupling Reactions (Arylation)

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as powerful tools for bond formation. nih.gov Palladium-catalyzed reactions, in particular, have been successfully employed for the arylation of diethyl fluoromalonate to directly synthesize this compound. nih.gov This method offers a more direct approach compared to the classical condensation routes.

The general approach involves the reaction of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with diethyl fluoromalonate in the presence of a palladium catalyst and a suitable ligand. nih.govchemicalbook.com Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective in these couplings. nih.gov The base plays a crucial role in generating the enolate of diethyl fluoromalonate.

A typical reaction setup includes:

Palladium Source: Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) is a common precursor. chemicalbook.com

Ligand: A bulky phosphine ligand is often required to facilitate the catalytic cycle. nih.govchemicalbook.com

Base: Sodium hydride (NaH) or a carbonate base is used to deprotonate the diethyl fluoromalonate. chemicalbook.com

Solvent: Toluene is a frequently used solvent for these reactions. chemicalbook.com

This methodology has been shown to be applicable to a range of aryl bromides and chlorides, including those with both electron-donating and electron-withdrawing groups. nih.gov

| Reactants | Catalyst System | Product |

| Diethyl Fluoromalonate, Aryl Bromide/Chloride | Pd(dba)₂, Phosphine Ligand, Base (e.g., NaH) | Diethyl 2-fluoro-2-arylmalonate |

Employment of Arene-Metal Complexes in Arylation (e.g., Chromium, Iron)

An alternative to palladium-catalyzed cross-coupling involves the use of arene-metal complexes, particularly with iron. rsc.org This strategy utilizes the ability of a transition metal, such as iron in the form of a cyclopentadienyliron cation ([CpFe]⁺), to activate an aryl ring towards nucleophilic aromatic substitution.

The synthetic sequence involves:

Complexation: An aromatic substrate, such as chlorobenzene (B131634), is complexed with the cyclopentadienyliron moiety. rsc.org

Nucleophilic Substitution: The enolate of a malonic ester, such as diethyl malonate, displaces the chloro group on the complexed arene. rsc.org

Demetallation: The final step involves the removal of the iron moiety to yield the arylated malonate. rsc.org

Synthesis of Perfluorophenyl Analogues via Hexafluorobenzene (B1203771) Reactions

The synthesis of perfluorinated analogues, such as diethyl 2-(perfluorophenyl)malonate, can be achieved through the reaction of hexafluorobenzene with the sodium salt of diethyl malonate. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the malonate enolate displaces one of the fluorine atoms on the highly electron-deficient hexafluorobenzene ring.

This reaction has been reported to produce diethyl 2-(perfluorophenyl)malonate in a 47% isolated yield. nih.gov It is noteworthy that the subsequent hydrolysis of this perfluorinated ester under either basic or acidic conditions does not yield the corresponding malonic acid. Instead, treatment with a mixture of hydrobromic acid and acetic acid leads to hydrolysis and decarboxylation, affording 2-(perfluorophenyl)acetic acid. nih.gov

| Reactants | Reagents | Product |

| Hexafluorobenzene, Diethyl Malonate | Sodium | Diethyl 2-(perfluorophenyl)malonate |

Chemical Reactivity and Transformation Pathways of Diethyl 2 Fluoro 2 Phenylmalonate

Carbonyl Reactivity and Ester Transformations

The reactivity of Diethyl 2-fluoro-2-phenylmalonate is largely dominated by its two ester functional groups. These groups are susceptible to nucleophilic attack, leading to hydrolysis or reduction products.

Hydrolysis Pathways

The hydrolysis of the ester groups in this compound can be initiated under both basic and acidic conditions. However, the formation of the corresponding 2-fluoro-2-phenylmalonic acid is challenging due to its instability. Studies on analogous compounds, such as Diethyl 2-(perfluorophenyl)malonate, show a strong tendency towards decarboxylation following hydrolysis. nih.govbeilstein-journals.orgbeilstein-journals.org

Under basic conditions, the saponification of this compound is expected to occur. The reaction involves a nucleophilic attack by a hydroxide (B78521) ion on the ester's carbonyl carbon. This process, if carried to completion for both ester groups, would yield 2-fluoro-2-phenylmalonate salt. Subsequent acidification would then produce the dicarboxylic acid.

However, research on the closely related Diethyl 2-(perfluorophenyl)malonate demonstrates that the ester is remarkably stable at ambient temperatures in basic solutions. beilstein-journals.orgbeilstein-journals.org Harsh basic conditions tend to cause decomposition, with the decarboxylated product, an acetic acid derivative, being a major component of the resulting mixture. beilstein-journals.orgbeilstein-journals.org It is often found that isolating the desired malonic acid is difficult because it readily decarboxylates upon acidification of the reaction mixture. nih.gov

Table 1: Representative Basic Hydrolysis Conditions for Analogous Phenylmalonates

| Reagent/Conditions | Expected Intermediate | Final Product after Acidification | Observations on Analogues |

|---|---|---|---|

| 1. NaOH (aq), Reflux2. H₃O⁺ | 2-Fluoro-2-phenylmalonate salt | 2-Fluoro-2-phenylacetic acid | For perfluorophenyl analogue, harsh conditions lead to decomposition and decarboxylation. beilstein-journals.orgbeilstein-journals.org |

This table is illustrative and based on the reactivity of analogous compounds.

Acid-catalyzed hydrolysis provides an alternative route to cleave the ester groups. This reaction typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. youtube.com While this process can lead to the formation of the dicarboxylic acid, the intermediate is highly susceptible to decarboxylation, especially under heating.

For the analogous Diethyl 2-(perfluorophenyl)malonate, vigorous hydrolysis with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperature leads directly to the formation of 2-(perfluorophenyl)acetic acid in good yield, bypassing the isolation of the unstable malonic acid. beilstein-journals.orgbeilstein-journals.orgnih.gov This suggests that any attempt to synthesize 2-fluoro-2-phenylmalonic acid via hydrolysis of the diethyl ester will likely result in the formation of 2-fluoro-2-phenylacetic acid due to the inherent instability and strong tendency of the intermediate to decarboxylate. beilstein-journals.orgbeilstein-journals.org

Table 2: Acid-Catalyzed Hydrolysis/Decarboxylation of Analogous Phenylmalonates

| Reagent/Conditions | Expected Intermediate | Final Product | Yield (Analogues) |

|---|---|---|---|

| HBr / AcOH, Reflux | 2-Fluoro-2-phenylmalonic acid | 2-Fluoro-2-phenylacetic acid | 63% for perfluorophenyl analogue. beilstein-journals.orgbeilstein-journals.orgnih.gov |

This table is illustrative and based on the reactivity of analogous compounds.

Reduction Reactions

The ester functionalities of this compound can be reduced to alcohols using powerful reducing agents.

The reduction of both ester groups in this compound would yield a fluorinated derivative of 2-phenyl-1,3-propanediol (B123019). The standard, non-fluorinated Diethyl phenylmalonate is readily reduced to 2-phenyl-1,3-propanediol using strong metal hydrides like lithium aluminum hydride (LiAlH₄) in an ether solvent such as tetrahydrofuran (B95107) (THF). google.com Another patented method describes the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a phosphate (B84403) buffer. google.com

Applying this precedent, the reduction of this compound with LiAlH₄ is expected to proceed as follows:

Addition of the ester to a solution of LiAlH₄ in THF.

The hydride attacks the carbonyl carbons of both ester groups, reducing them to primary alcohols.

Aqueous workup quenches the reaction and protonates the resulting alkoxides to yield 2-fluoro-2-phenyl-1,3-propanediol.

The presence of the C-F bond is generally stable to hydride attack under these conditions, although care must be taken as some C-F bond reductions by LiAlH₄ have been reported under harsher conditions. nist.gov

Alpha-Carbon Reactivity and C-C Bond Formation

A cornerstone of malonic ester chemistry is the high acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which allows for easy deprotonation to form a stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile used in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis for preparing substituted carboxylic acids. wikipedia.orgpatsnap.comlibretexts.org

However, This compound fundamentally differs from standard malonic esters in that it does not possess any α-hydrogens. The alpha-carbon is quaternary, bearing a fluorine atom, a phenyl group, and two carboxyl groups. Consequently, it cannot be deprotonated to form an enolate in the traditional sense.

This structural feature precludes this compound from participating in the classic malonic ester synthesis pathway, which requires an initial acid-base reaction at the alpha-carbon. libretexts.org Therefore, C-C bond formation via alkylation of the alpha-carbon is not a characteristic transformation for this compound. Its reactivity is instead centered on transformations of the ester groups themselves, as detailed in the preceding sections.

Reactions Involving Aromatic and Fluoro Substructures

The phenyl and fluoro groups of this compound also participate in characteristic reactions.

Aromatic rings, especially those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group, activates the ring towards nucleophilic attack. wikipedia.org

Fluorine can act as a leaving group in SNAr reactions. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards attack, and even though the C-F bond is strong, its cleavage is not the rate-determining step. masterorganicchemistry.com Polyfluoroarenes are known to undergo SNAr reactions with various nucleophiles. nih.gov For example, the reaction of aryl fluorides with dimethylamine (B145610) can be achieved using hydroxide-assisted decomposition of N,N-dimethylformamide. nih.gov In these reactions, fluorine often serves as a better leaving group than chlorine. nih.gov

The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with the diethyl malonate anion is a classic example of SNAr, leading to a new carbon-carbon bond on the aromatic ring. researchgate.net

The functionalities present in this compound and its derivatives can be utilized in the synthesis of cyclic structures. While specific examples of ring expansion and cyclization involving this exact compound are not detailed in the provided context, the reactive sites within the molecule are amenable to such transformations. For instance, the carbanion of a related malonate could potentially react intramolecularly with a suitable electrophile on the phenyl ring or an appended chain to form a new ring.

Ring Expansion and Cyclization Reactions

Formation of 1,4-Benzodiazepine-2,5-diones

The synthesis of 1,4-benzodiazepine-2,5-diones from malonic esters is a multi-step process that typically proceeds through a quinoline-based intermediate. Detailed mechanistic studies using diethyl 2-phenylmalonate, the non-fluorinated analog of this compound, provide insight into this transformation pathway. nih.gov

Computational studies have shown that this ring-enlargement is energetically favorable and can readily occur at room temperature. nih.gov The reaction is more exothermic when Triton B is used as the base compared to TMG. nih.gov

Table 1: Key Steps in the Transformation to 1,4-Benzodiazepine-2,5-diones

| Step | Description | Reactants/Intermediates | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Quinolinone Formation | Diethyl 2-phenylmalonate, Diphenylamine (B1679370) | Heat, Acid/Base Catalysis | 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one |

| 2 | Intermediate Formation | 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one | Chlorinating agent, Methanamine | 3-(Methylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione |

Formation of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one

The formation of 4-hydroxy-1,3-diphenylquinolin-2(1H)-one is the initial major transformation that occurs when diethyl 2-phenylmalonate reacts with diphenylamine. nih.gov A mechanistic study, using density functional theory (DFT), has elucidated the series of reactions involved in this conversion. nih.gov It is important to note this study was conducted on the non-fluorinated analog, diethyl 2-phenylmalonate.

The proposed reaction pathway consists of several sequential steps:

Addition Reaction: The process begins with the addition of diphenylamine to one of the ester carbonyl groups of diethyl 2-phenylmalonate.

Dealcoholization: The resulting intermediate eliminates a molecule of ethanol (B145695).

Enolization: A tautomerization occurs to form an enol intermediate.

Second Dealcoholization: A second molecule of ethanol is eliminated.

Ring-Closure: An intramolecular cyclization reaction takes place.

H-Shift: A final proton transfer yields the stable 4-hydroxy-1,3-diphenylquinolin-2(1H)-one.

Computational results indicate that water can act as a catalyst, promoting these reaction steps. nih.gov

Table 2: Mechanistic Steps for the Formation of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Addition | Diphenylamine attacks a carbonyl group of the malonate. |

| 2 | Dealcoholization | Elimination of one ethanol molecule. |

| 3 | Enolization | Keto-enol tautomerism of an intermediate. |

| 4 | Dealcoholization | Elimination of the second ethanol molecule. |

| 5 | Ring-Closure | Intramolecular reaction to form the quinolinone ring. |

C-F Bond Cleavage Reactions (e.g., with Hydrosilanes)

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making its cleavage a significant challenge. nih.gov While the specific reductive cleavage of the C-F bond in this compound using hydrosilanes is not widely documented, the principles of such reactions can be understood from studies on other fluorinated compounds and the general reactivity of hydrosilanes.

Reductions with hydrosilanes typically require activation, either by a strong acid (Brønsted or Lewis) or by a nucleophilic catalyst. wikipedia.orgnottingham.ac.uk Acidic activation proceeds by protonating or coordinating to the substrate, creating a carbocationic intermediate that can then accept a hydride from the hydrosilane. wikipedia.orgnottingham.ac.uk Nucleophilic activation involves a species, such as a fluoride (B91410) ion, coordinating to the silicon atom of the hydrosilane. This forms a pentacoordinate silanide (B1217022) intermediate, which increases the hydridic character of the Si-H bond, making it a more potent reducing agent. nottingham.ac.uk

A modern approach for the cleavage of strong C-F bonds in fluorinated esters involves photochemistry. For example, the C-F bond in trifluoroacetic esters can be activated under visible light irradiation using a photochemically generated diaminoalkyl radical. organic-chemistry.org This process involves a single-electron reduction coupled with fluoride transfer. organic-chemistry.org This method highlights that radical pathways, rather than purely ionic ones, can be effective for C-F bond activation under mild, metal-free conditions. organic-chemistry.org

Table 3: Example of Photochemical C-F Bond Activation in a Fluorinated Ester

| Reactant | Key Reagents | Conditions | Mechanism | Product Type |

|---|

Diethyl 2 Fluoro 2 Phenylmalonate As a Versatile Synthetic Intermediate

Building Block for Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic ring systems is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Diethyl 2-fluoro-2-phenylmalonate represents a potential starting material for the synthesis of such fluorinated heterocycles.

Synthesis of Tetrahydroquinolines and Oxindoles

Table 1: Illustrative Synthesis of Fluorooxindole Precursor from Diethyl 2-fluoromalonate

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl 2-fluoromalonate | o-Fluoronitrobenzene | NaH, DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good | nih.govresearchgate.net |

This table demonstrates the synthesis of a key intermediate for fluorooxindoles using a related starting material.

Preparation of Lactams and Benzodiazepines

The synthesis of fluorinated δ-lactams has been reported through multi-step processes. nih.govrsc.org However, current literature does not specify this compound as a direct starting material for these compounds or for fluorinated benzodiazepines. The synthesis of benzodiazepine (B76468) structures often involves precursors like aminobenzophenones or other specialized building blocks. mdpi.comnsu.rudoaj.org Research into the application of this compound for the construction of these particular heterocyclic scaffolds is an area open for exploration.

Formation of Pyridones and Pyrimidines

Fluorinated pyridones and pyrimidines are classes of compounds with significant biological activity. rsc.orgnih.gov The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound, or a derivative thereof, with an appropriate nitrogen-containing reactant. Diethyl 2-fluoromalonate has been successfully used in the preparation of 5-fluoropyrimidine (B1206419) derivatives. worktribe.comacsgcipr.org For example, the reaction of diethyl fluoromalonate with S-ethyl isothiouronium bromide is one of the earliest reported syntheses of a fluoroheterocycle. worktribe.com Although this demonstrates the utility of fluoromalonates in pyrimidine (B1678525) synthesis, specific examples starting from this compound to produce fluorinated pyridones or pyrimidines are not extensively documented in current research. worktribe.commdpi.com

Derivatives for Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs. nih.gov The introduction of fluorine into the quinoline (B57606) scaffold can significantly modulate its pharmacological properties. nih.gov While various methods exist for synthesizing fluorinated quinolines, such as the Gould-Jacobs reaction using fluorinated anilines or metal-free cyclizations, the direct use of this compound is not a commonly cited pathway. nih.govnih.govorganic-chemistry.org However, related 2-fluoromalonate esters are recognized as potential precursors for quinolone derivatives, indicating the synthetic potential of this class of compounds for accessing such heterocyclic systems. nih.gov

Precursor for α-Fluorocarboxylic Acid Derivatives

This compound is a valuable precursor for the synthesis of α-fluorocarboxylic acids and their derivatives. These compounds are important in medicinal chemistry, as the α-fluoro substituent can influence the acidity and metabolic stability of the carboxylic acid moiety.

The general synthetic route involves the hydrolysis of one or both of the ester groups of the malonate, followed by a decarboxylation step. The thermal instability of the resulting malonic acid intermediate often leads to the spontaneous loss of carbon dioxide, yielding the α-fluorocarboxylic acid. nih.govbeilstein-journals.org For example, the hydrolysis of the related diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid results in the formation of 2-(perfluorophenyl)acetic acid in good yield. nih.govbeilstein-journals.org This process of hydrolysis followed by decarboxylation is a fundamental transformation for malonic esters.

A key strategy for producing 2-fluoro-2-arylacetic acids involves the initial reaction of a fluoromalonate ester with a nitroaromatic compound, followed by decarboxylation. nih.govnih.govresearchgate.net

Table 2: Representative Synthesis of a 2-Fluoro-2-arylacetic Acid Precursor

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | HBr, H₂O, EtOH, Reflux | 2-Fluoro-2-(2-nitrophenyl)acetic acid | 70% | nih.gov |

This table outlines the conversion of an elaborated fluoromalonate to the corresponding α-fluorocarboxylic acid.

Synthesis of 2-Fluoroacrylic Acid Derivatives

2-Fluoroacrylic acid and its esters are important monomers for the production of specialized polymers and materials. While several methods for their preparation exist, one documented route involves the use of fluoromalonate esters. google.comgoogleapis.com For instance, dimethyl fluoromalonate can be converted into 2-fluoroacrylic chloride. worktribe.com This transformation highlights the utility of fluoromalonates as precursors to these valuable acrylic acid derivatives. The process generally involves derivatization and subsequent elimination reactions. Although direct conversion from this compound is not specifically detailed, the established chemistry of related fluoromalonates suggests its potential as a viable starting material for phenyl-substituted 2-fluoroacrylic acid derivatives.

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a key building block in the synthesis of various complex organic molecules, leveraging the reactivity of its malonic ester core and the unique properties imparted by its fluorine and phenyl substituents.

Role in Barbiturate (B1230296) Synthesis

This compound is a valuable precursor in the synthesis of fluorinated barbiturates. The classical synthesis of barbiturates involves the condensation reaction between a disubstituted malonic ester and urea (B33335). In this context, this compound can react with urea in the presence of a strong base, such as sodium ethoxide, to form a 5-fluoro-5-phenyl-substituted barbituric acid ring system.

The general mechanism for this condensation is a well-established pathway for creating the barbiturate heterocycle. wikipedia.orggoogle.com The presence of the fluorine atom at the 5-position of the resulting barbiturate is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and potentially modulate the pharmacological activity of a molecule. Therefore, using this compound allows for the creation of novel barbiturate analogues with potentially altered therapeutic properties compared to their non-fluorinated counterparts like phenobarbital, which is synthesized from diethyl phenylmalonate. wikipedia.org

General Reaction Scheme for Barbiturate Synthesis:

| Reactant 1 | Reactant 2 | Product |

|---|

Precursors for Anticonvulsant Agents

The utility of this compound extends to its role as a precursor for potential anticonvulsant agents. Many barbiturates exhibit anticonvulsant activity, acting as central nervous system depressants. google.com Phenobarbital, for instance, is a widely used anticonvulsant synthesized from a phenyl-substituted malonic ester. wikipedia.org

By serving as a starting material for 5-fluoro-5-phenylbarbiturates, this compound is intrinsically a precursor to new chemical entities that can be screened for anticonvulsant properties. The introduction of a fluorine atom can significantly impact a drug's ability to cross the blood-brain barrier and its binding affinity to target receptors, such as the GABAA receptor, which is a key mechanism for the action of many barbiturates. google.com The development of fluorinated analogues of known anticonvulsants is a strategic approach to discover new drugs with improved efficacy or a better side-effect profile.

Synthesis of Substituted Acetic Acids

This compound can be readily converted into 2-fluoro-2-phenylacetic acid through a process of hydrolysis followed by decarboxylation. This transformation is a characteristic reaction of malonic esters. Under acidic conditions, such as heating with a mixture of hydrobromic acid and acetic acid, the two ester groups of the malonate are hydrolyzed to carboxylic acids, forming an intermediate 2-fluoro-2-phenylmalonic acid. beilstein-journals.orgbeilstein-journals.org

This intermediate is thermally unstable and readily loses a molecule of carbon dioxide (decarboxylates) under the reaction conditions to yield the final product, 2-fluoro-2-phenylacetic acid. beilstein-journals.orgnih.gov This method provides a convenient route to this valuable fluorinated carboxylic acid, avoiding the use of more toxic reagents like cyanides. beilstein-journals.orgnih.gov

Reaction Data for Hydrolysis and Decarboxylation:

| Starting Material | Reagents | Key Transformation | Product | Yield |

|---|---|---|---|---|

| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, heat | Hydrolysis and Decarboxylation | 2-(Perfluorophenyl)acetic acid | 63% beilstein-journals.org |

Data for the closely related perfluorophenyl analog is provided for illustrative purposes.

Application in Coordination Chemistry

The dicarbonyl structure of malonic esters makes them suitable for use as ligands in coordination chemistry. This compound is no exception, with potential applications in the design of sophisticated metal complexes.

Ligand Design for Metal Complexes (e.g., 3d and 4f heterometallic systems)

This compound and its corresponding malonic acid can act as O,O-bidentate chelating ligands, where the oxygen atoms of the two carbonyl groups coordinate to a metal center. This class of phenyl-substituted malonates has been identified as promising ligands for the construction of heterometallic coordination compounds, including systems that incorporate both 3d transition metals and 4f lanthanide elements. beilstein-journals.org

The design of 3d-4f heterobimetallic complexes is an area of intense research due to their interesting magnetic and luminescent properties. researchgate.netnih.gov The strategy often involves using ligands with distinct coordination sites that can selectively bind to the different types of metal ions. nih.gov While this compound itself offers a single bidentate site, its derivatives can be incorporated into larger, more complex ligand architectures. The presence of the phenyl and fluoro groups on the ligand backbone can be used to fine-tune the electronic properties and steric environment of the metal's coordination sphere, thereby influencing the properties of the resulting complex.

Asymmetric Synthesis and Catalysis Utilizing Diethyl 2 Fluoro 2 Phenylmalonate

Enantioselective Fluorination

The introduction of a fluorine atom into a molecule can significantly alter its biological and chemical properties. Enantioselective fluorination, the process of introducing fluorine to create a specific stereoisomer, is a critical technique in medicinal and materials chemistry. Diethyl 2-fluoro-2-phenylmalonate serves as a key precursor in reactions designed to achieve this stereoselectivity.

Asymmetric Fluorination of Prochiral Malonate Esters

The asymmetric fluorination of prochiral malonate esters represents a powerful strategy for constructing quaternary stereocenters containing fluorine. In this approach, the two ester groups of a disubstituted malonate are enantiotopic, and a chiral catalyst selectively directs the fluorinating agent to one side of the molecule.

Research has demonstrated the effectiveness of a chiral catalyst system composed of DBFOX-Ph and Zinc Acetate (Zn(OAc)₂) for the enantioselective fluorination of malonates. Using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source, this system achieves excellent levels of enantioselectivity. Although malonates like diethyl 2-phenylmalonate are less acidic than other substrates such as β-ketoesters, the reaction proceeds efficiently under reflux conditions in dichloromethane (B109758) (CH₂Cl₂), tolerating a wide array of functional groups. nih.gov The differentiation between the two ester groups is based on steric interactions within the chiral environment of the catalyst.

| Catalyst Component | Reagent | Conditions | Product Type | Enantioselectivity |

| DBFOX-Ph/Zn(OAc)₂ | NFSI | Reflux, CH₂Cl₂ | Fluorinated Malonates | Excellent |

| DBFOX-Ph/Ni(ClO₄)₂·6H₂O | NFSI | 0 °C, CH₂Cl₂ | Fluorinated Carbonyls | High (up to 99% ee) |

This table summarizes conditions for the enantioselective fluorination of malonates and related carbonyl compounds.

Chiral N-F Reagents in Enantioselective Processes

An alternative to using a chiral catalyst is the employment of a chiral N-F fluorinating agent. These reagents have a stereocenter built into their structure, which influences the stereochemical outcome of the fluorination reaction. Historically, the development of stable, effective, and highly enantioselective N-F reagents has been a significant area of research.

Early examples of such reagents include camphor-derived N-fluorosultams. These compounds were among the first optically active N-F agents developed and demonstrated the feasibility of achieving enantioselective fluorination, albeit with moderate success in early trials. elsevierpure.com Subsequent advancements have led to a variety of N-F reagents. For instance, saccharin-derived N-fluorosultams and N-fluoro-N-tosyl derivatives of amino acids have been synthesized and tested. elsevierpure.comelsevierpure.com The reaction of the sodium salt of diethyl phenylmalonate with certain chiral N-F reagents has been shown to produce the corresponding fluorinated product, demonstrating the utility of this approach. elsevierpure.com For example, treating 2-benzyl-1-tetralone with a chiral N-fluoro-N-tosyl agent derived from (S)-alpha-phenethylamine resulted in the fluorinated product with a 48% enantiomeric excess (ee). elsevierpure.com

Asymmetric Transformations and Stereocontrol

Beyond fluorination, this compound is a valuable substrate for other asymmetric transformations that establish stereocenters with high fidelity. These methods often involve the selective modification of one of the two ester functionalities.

Enzyme-Catalyzed Asymmetric Decarboxylation

Enzymes are highly efficient and selective catalysts for a wide range of chemical reactions. The desymmetrization of malonic esters through enzymatic processes is a well-established strategy for producing enantiomerically pure compounds.

The synthesis of enantiomerically enriched α-fluorophenylacetic acid can be achieved through the asymmetric decarboxylation of α-fluorophenylmalonic acid or its esters. Research on arylmalonate decarboxylase (AMDase) from Alcaligenes bronchisepticus has shown that the enzyme can catalyze the desymmetrization of α-aryl-α-substituted malonic acids. Crucially, the enzyme is known to accept substrates that possess a sterically small hydrophobic substituent at the alpha position, a category that includes fluorine. elsevierpure.com This enzymatic process involves the selective removal of one of the two carboxyl groups, converting the prochiral substrate into a chiral product with high enantiopurity. This method provides a direct and environmentally benign route to valuable chiral building blocks like α-fluorophenylacetic acid.

Catalytic Reductive Desymmetrization of Malonic Esters

A novel and powerful alternative to enzymatic hydrolysis is the catalytic reductive desymmetrization of malonic esters. This strategy focuses on selectively reducing one of the two ester groups to a hydroxymethyl group, thereby creating a chiral α-quaternary β-hydroxyester.

A recently developed method employs a dinuclear zinc complex with a tetradentate ligand to catalyze the selective hydrosilylation of one carbonyl group in disubstituted malonic esters. nih.gov This asymmetric reduction demonstrates excellent enantiocontrol and high chemoselectivity for the diester motif. nih.gov The process is a practical strategy for synthesizing quaternary stereocenters, as it separates the C-C bond formation step (in making the malonate) from the enantioselection step. nih.gov Given the modular and straightforward preparation of malonic esters, this desymmetric reduction enables access to a diverse range of structurally complex chiral molecules from substrates like this compound. nih.gov

Formation of Chiral Quaternary Stereocenters

The construction of the chiral quaternary stereocenter in this compound is typically achieved through the asymmetric electrophilic fluorination of its precursor, diethyl 2-phenylmalonate. This transformation requires a chiral catalyst to control the facial selectivity of the incoming electrophilic fluorine source, leading to an enantioenriched product.

The development of stable and convenient electrophilic fluorinating reagents, such as N-fluorobenzensulfonimide (NFSI) and Selectfluor®, has been crucial for these advancements. nih.gov The general strategy involves the generation of a chiral enolate from diethyl 2-phenylmalonate, which then reacts with the electrophilic fluorine source. The chirality is induced by either a chiral catalyst or a chiral auxiliary. nih.govnih.gov

Key methodologies for this transformation include:

Metal-Catalyzed Fluorination: Chiral metal complexes can act as Lewis acids, coordinating to the carbonyl groups of the malonate to create a rigid chiral environment for the fluorination step. nih.gov

Organocatalytic Fluorination: Chiral organic molecules, such as cinchona alkaloid derivatives, can be employed as phase-transfer catalysts or Lewis bases to promote the asymmetric fluorination. nih.govbeilstein-journals.org

These methods have enabled the synthesis of α-fluorinated β-ketoesters and related compounds with high enantioselectivity, providing a pathway to molecules like this compound. nih.govacs.org

Asymmetric Michael Addition Reactions

A review of the current scientific literature does not provide examples of this compound acting as a nucleophile in asymmetric Michael addition reactions. This is due to the structure of the compound, which features a quaternary carbon atom at the α-position between the two ester groups. This carbon lacks the acidic proton necessary to form an enolate, which is the reactive nucleophile required for a Michael addition.

However, the broader class of fluorinated malonates has been utilized in copper-catalyzed asymmetric alkynylallylic substitutions, which can be considered a related conjugate addition reaction. In these cases, a fluorinated malonate serves as the nucleophile to attack a 1,3-enyne, leading to the formation of 1,4-enynes with a monofluoroalkyl unit in high yields and excellent enantioselectivity. rsc.org

Chiral Catalysts and Auxiliaries in Fluoromalonate Chemistry

The selection of an appropriate chiral catalyst or auxiliary is paramount in controlling the stereochemical outcome of reactions involving fluoromalonates. The primary application of these catalysts in the context of this compound is during its synthesis via asymmetric fluorination.

Organocatalysis in Asymmetric Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. beilstein-journals.org In the context of creating fluorinated quaternary stereocenters, organocatalysts have been successfully employed.

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been effectively used in the enantioselective fluorination of β-keto esters and related compounds. nih.gov These catalysts facilitate the reaction between a solid-phase base (like K₂CO₃) and the organic-soluble substrate and fluorinating agent (like NFSI), creating a chiral ion pair that directs the stereochemical outcome. nih.gov

| Catalyst Type | Example | Application | Enantiomeric Excess (ee) |

| Phase-Transfer Catalyst | Cinchona Alkaloid Derivatives | Asymmetric fluorination of β-keto esters | Up to 98% |

This table presents representative data for the application of organocatalysts in asymmetric fluorination reactions of substrates similar to the precursor of this compound.

Metal-Catalyzed Asymmetric Transformations (e.g., Palladium, Nickel)

Chiral metal complexes are highly effective catalysts for a variety of asymmetric transformations, including the synthesis of fluorinated compounds.

Palladium-Catalyzed Reactions: Chiral palladium complexes have been developed for the highly efficient enantioselective fluorination of various β-ketoesters. acs.org These reactions can proceed in environmentally benign solvents like ethanol (B145695) and are not sensitive to water. acs.org The resulting α-fluoro β-ketoesters can be further transformed into valuable α-fluoro β-hydroxy- and β-amino acid derivatives. acs.org While direct palladium-catalyzed fluorination of diethyl 2-phenylmalonate is a plausible route, specific examples are not extensively detailed in the reviewed literature. There are, however, reports on the palladium-catalyzed asymmetric synthesis of allylic fluorides, showcasing palladium's utility in C-F bond formation. ucla.edu

Nickel-Catalyzed Reactions: Nickel catalysis has also been explored for asymmetric C-F bond formation. Research has demonstrated nickel-catalyzed asymmetric fluorination of α-aryl acetic acid derivatives. researchgate.net More recently, nickel-catalyzed enantioselective hydrofluoromethylation of olefins has been developed, providing access to chiral α-fluoromethylated amides and esters. organic-chemistry.org These examples underscore the potential of nickel catalysts in asymmetric fluorine chemistry, although direct applications to this compound are not prominently featured.

| Metal | Ligand Type | Application | Enantiomeric Excess (ee) |

| Palladium | Chiral Phosphine (B1218219) Ligands | Asymmetric fluorination of β-ketoesters | 83-94% |

| Nickel | Chiral Box Ligands | Enantioselective hydrofluoromethylation | High |

This table summarizes findings for metal-catalyzed asymmetric fluorination and related reactions on substrates analogous to the precursor of this compound or for the introduction of fluorine into organic molecules.

Computational and Theoretical Investigations of Diethyl 2 Fluoro 2 Phenylmalonate

Mechanistic Studies of Reaction Pathways

Understanding the pathways through which Diethyl 2-fluoro-2-phenylmalonate undergoes reactions is crucial for its effective utilization. Computational mechanistic studies, employing a variety of theoretical models, can elucidate the intricate details of these transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. nih.govacademicjournals.org For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be employed to model its behavior in chemical reactions. academicjournals.orgresearchgate.netscielo.br These calculations allow for the optimization of the geometries of reactants, transition states, and products, providing a detailed picture of the reaction coordinate.

The introduction of a fluorine atom at the α-position of the phenylmalonate structure significantly influences its reactivity. Fluorine's high electronegativity creates a strong inductive effect, which can alter the electron density distribution across the molecule. numberanalytics.comnih.gov DFT calculations can precisely quantify these electronic effects and predict their impact on reaction barriers. For instance, in nucleophilic substitution reactions, DFT can help determine whether the reaction proceeds via an SN2 or a single-electron transfer (SET) mechanism by comparing the energies of the respective transition states. wikipedia.org

Solvent Effect Modeling (e.g., SMD Model)

Reactions are rarely carried out in the gas phase; the solvent plays a critical role in influencing reaction rates and mechanisms. nih.govyoutube.com Computational models like the Solvation Model based on Density (SMD) are instrumental in accounting for the effect of the solvent. rsc.org The SMD model is a universal solvation model that calculates the free energy of solvation for a solute in a given solvent.

For reactions involving this compound, the choice of solvent can dramatically alter the reaction pathway. For example, polar protic solvents might stabilize charged intermediates or transition states through hydrogen bonding, thereby lowering the activation energy. youtube.com Conversely, non-polar solvents might favor different mechanistic routes. By incorporating the SMD model into DFT calculations, a more accurate and realistic representation of the reaction in solution can be achieved, leading to better predictions of reaction outcomes. researchgate.net The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents has been shown to have a remarkable effect on certain C-H activation reactions, and similar effects could be explored for reactions with this compound. rsc.org

Analysis of Gibbs Free Energy Surfaces

A comprehensive understanding of a reaction mechanism is obtained by mapping out the Gibbs free energy surface (PES). scielo.br This surface represents the Gibbs free energy of the system as a function of the geometric coordinates of the atoms. Stationary points on this surface, such as minima (reactants, intermediates, and products) and first-order saddle points (transition states), are of particular interest. arxiv.org

By calculating the Gibbs free energies of these stationary points, the thermodynamic and kinetic feasibility of different reaction pathways can be assessed. scielo.brstackexchange.com For this compound, this analysis can reveal the rate-determining step of a reaction, identify potential byproducts, and explain observed selectivities. mdpi.com The calculation of the Gibbs free energy includes contributions from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy, providing a complete thermodynamic picture of the reaction. scielo.brstackexchange.com

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods provide a powerful means to probe the electronic structure of this compound and, from this, predict its reactivity.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. semanticscholar.orgmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

For this compound, the presence of the electron-withdrawing fluorine atom and the phenyl ring will significantly influence the energies and shapes of the frontier orbitals. numberanalytics.comnih.gov The fluorine atom is expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation. numberanalytics.com At the same time, the LUMO energy might also be affected. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov

Computational analysis can generate visualizations of the HOMO and LUMO, revealing the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Table 1: Key Computational Chemistry Concepts and Their Application to this compound

| Computational Concept | Description | Relevance to this compound |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate optimized geometries, reaction energies, and electronic properties. nih.govresearchgate.net |

| B3LYP Functional | A popular hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | A widely used functional for organic molecules that provides a good balance of accuracy and computational cost. academicjournals.orgscielo.br |

| 6-311++G(d,p) Basis Set | A triple-zeta basis set with diffuse functions on all atoms and polarization functions on heavy atoms and hydrogens. | Provides a flexible and accurate description of the electronic distribution, especially for systems with anions or lone pairs. scielo.br |

| SMD Solvation Model | A universal solvation model based on the quantum mechanical charge density of a solute molecule interacting with a continuum description of the solvent. | Allows for the inclusion of solvent effects in calculations, leading to more realistic predictions of reaction outcomes in solution. rsc.org |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Analysis of the Gibbs free energy surface helps to determine the spontaneity and favorability of reaction pathways. scielo.brstackexchange.com |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that is occupied by electrons. | Indicates the molecule's ability to donate electrons; its energy and location are crucial for predicting reactivity towards electrophiles. semanticscholar.orgmdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is not occupied by electrons. | Indicates the molecule's ability to accept electrons; its energy and location are important for predicting reactivity towards nucleophiles. semanticscholar.orgmdpi.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.govaimspress.com |

Green Chemistry Aspects in Diethyl 2 Fluoro 2 Phenylmalonate Synthesis

Sustainable Synthetic Strategies

The drive for sustainability in chemical manufacturing has led to the development of more environmentally benign methods for synthesizing Diethyl 2-fluoro-2-phenylmalonate. Traditional routes are being re-evaluated to improve efficiency and reduce waste.

Atom Economy and Environmental Impact Assessment

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acsgcipr.orgresearchgate.net Researchers are actively exploring synthetic pathways that minimize the generation of byproducts.

For the synthesis of fluoromalonate esters like this compound, three primary strategies have been considered for large-scale production: the reaction of ethanol (B145695) with hexafluoropropene (B89477) (HFP), halogen exchange (Halex), and selective direct fluorination. acsgcipr.org

The CHEM21 (Chemical Manufacturing Methods for the 21st Century Pharmaceutical Industries) consortium has developed a metrics toolkit to holistically assess the "greenness" of chemical processes. acsgcipr.orgyork.ac.uk This toolkit moves beyond simple mass-based metrics to include both qualitative and quantitative criteria. york.ac.uk When applied to the synthesis of 2-fluoromalonate esters, the direct fluorination approach demonstrated a significantly lower environmental impact compared to the HFP and Halex methods. acsgcipr.org

Below is a comparative analysis of these methods using the CHEM21 metrics, highlighting the advantages of the direct fluorination process.

| Metric | HFP Method | Halex Method | Direct Fluorination |

| Process Mass Intensity (PMI) | High | Moderate | Low (<10) |

| Atom Economy | Lower | Moderate | Higher |

| Environmental Impact | Higher | Moderate | Lower |

| This table illustrates the superior environmental profile of the direct fluorination method for producing 2-fluoromalonate esters, as assessed by the CHEM21 Metrics Toolkit. acsgcipr.org |

The direct fluorination method's low Process Mass Intensity (PMI) of below 10 signifies a substantial reduction in the total mass of materials used to produce a given mass of the product, marking it as an environmentally benign and efficient benchmark for fluoromalonate synthesis. acsgcipr.org

Development of Safer Reagents and Processes

The incorporation of fluorine into organic molecules often involves hazardous reagents. cam.ac.uk A significant focus in green chemistry is the development of safer alternatives and processes to mitigate these risks.

Traditional methods for producing phenylmalonic acid and its esters, precursors to this compound, have involved multi-step, expensive, and hazardous processes starting from materials like benzyl (B1604629) chloride. google.com Newer, more direct methods have been developed that start from chlorobenzene (B131634) and utilize dispersed sodium, offering a more economical and simplified plant design. google.com

In the context of fluorination, reagents like diethylaminosulfur trifluoride (DAST) are effective but require careful handling. cam.ac.ukdurham.ac.uk Research has focused on creating processes that minimize exposure to such hazardous materials and their byproducts, such as hydrogen fluoride (B91410) (HF). cam.ac.uk One approach involves the use of in-line scavenging procedures in flow reactors to capture hazardous byproducts as they are formed. cam.ac.uk

Flow Chemistry Approaches in Fluorination

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for fluorination reactions. durham.ac.ukrsc.org This technology is becoming increasingly valuable for its ability to handle hazardous reagents and intermediates safely, reduce waste, and improve reaction control and efficiency. durham.ac.uk

Continuous-flow microreactors have been successfully employed for various fluorination reactions, including those using DAST and Selectfluor®. cam.ac.ukdurham.ac.uk These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. durham.ac.uk For instance, the fluorination of various alcohols and the conversion of aldehydes and ketones to their corresponding gem-difluorides have been demonstrated with high efficiency in flow reactors. durham.ac.uk

A key innovation in flow fluorination is the use of immobilized reagents and scavengers. cam.ac.ukdurham.ac.uk For example, an ion-exchange monolith can be used to activate fluorinating agents, eliminating the need for soluble activators that would later require removal. vapourtec.com Similarly, scavenger cartridges containing materials like calcium carbonate and silica (B1680970) can be integrated into the flow path to remove unreacted reagents and byproducts, delivering a purified product stream. vapourtec.com This approach not only enhances safety by containing hazardous materials but also simplifies the work-up process, often eliminating the need for traditional purification methods like chromatography or distillation. durham.ac.uk

The use of flow chemistry for fluorination reactions represents a significant step forward in making these important transformations safer, more efficient, and more sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for diethyl 2-fluoro-2-phenylmalonate, and how can reaction efficiency be improved?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution using sodium diethyl malonate and hexafluorobenzene in DMF under reflux. Initial methods achieved a 47% yield , but modified protocols using NaH as a base and optimized reflux duration improved yields to 92% . Efficiency enhancements include controlled reagent stoichiometry, inert atmosphere conditions, and post-reaction purification via fractional distillation or column chromatography.

Q. Why do traditional hydrolysis methods fail for this compound, and what alternative approaches are effective?

- Methodological Answer : Conventional hydrolysis (e.g., aqueous NaOH/EtOH under reflux) fails due to the electron-withdrawing fluorine substituents, which destabilize the intermediate and promote decarboxylation. Acidic conditions (e.g., HCl) also lead to side reactions. A viable alternative is using a HBr/AcOH mixture, which selectively hydrolyzes the ester groups while tolerating fluorine, yielding 2-(perfluorophenyl)acetic acid (63% yield) instead of the malonic acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Fluorinated malonates require stringent safety measures:

- Use fume hoods to avoid inhalation of volatile reagents.

- Wear nitrile gloves and chemical-resistant aprons to prevent skin contact.

- Store in airtight containers away from moisture and strong oxidizers .

- Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How do fluorinated substituents influence the reactivity and stability of this compound during hydrolysis?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack but also destabilizing intermediates. Steric hindrance from fluorine atoms impedes hydrolysis by blocking nucleophile access. Computational studies (e.g., DFT calculations) and kinetic isotope effects can elucidate these electronic and steric contributions. Experimental comparisons with non-fluorinated analogs (e.g., diethyl 2-phenylmalonate) highlight reduced hydrolysis efficiency in fluorinated derivatives .

Q. What analytical techniques are recommended to characterize this compound and its hydrolysis products?

- Methodological Answer :

- NMR Spectroscopy : NMR tracks fluorine environments; and NMR identify ester and carboxylic acid groups.

- Mass Spectrometry (HRMS) : Confirms molecular weights and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structures of intermediates (e.g., 2-(perfluorophenyl)acetic acid) .

- IR Spectroscopy : Detects carbonyl stretching frequencies (e.g., ~1740 cm for esters vs. ~1700 cm for acids) .

Q. How can this compound be utilized in synthesizing fluorinated coordination compounds?

- Methodological Answer : The malonate serves as a precursor for fluorinated ligands. Hydrolysis to 2-(perfluorophenyl)acetic acid enables chelation with 3d/4f metals (e.g., Cu, Eu). Coordination studies require pH-controlled deprotonation and solvent selection (e.g., DMF or MeCN). Challenges include fluorine’s weak donor capacity and steric bulk, which can be mitigated by hybrid ligand designs incorporating nitrogen donors .

Q. What strategies mitigate decarboxylation during hydrolysis of this compound?

- Methodological Answer :

- Low-Temperature Hydrolysis : Reduces thermal decarboxylation (e.g., 0–5°C in HBr/AcOH).

- Protecting Groups : Temporarily shield the α-carbon (e.g., silyl ethers) to stabilize intermediates.

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance hydrolysis selectivity .

Q. In what applications does this compound serve as a fluorinated building block?

- Methodological Answer :

- Pharmaceutical Synthesis : As a precursor to 2-fluoro-2-arylacetic acid derivatives (e.g., NSAID analogs) via Pd-catalyzed cross-coupling .

- Materials Science : Incorporation into fluorinated polymers enhances thermal stability and hydrophobicity.

- Asymmetric Catalysis : Chiral malonates enable enantioselective C–C bond formation in organocatalytic cycles .

Retrosynthesis Analysis